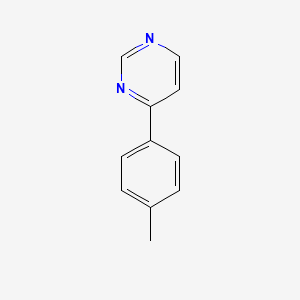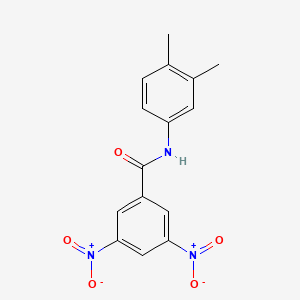![molecular formula C24H18ClF3N4OS B11989944 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11989944.png)
2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide is a complex organic compound that features a benzimidazole core, a chlorobenzyl group, and a trifluoromethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where the benzimidazole core reacts with 4-chlorobenzyl chloride in the presence of a base.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the chlorobenzyl-substituted benzimidazole with a thiol compound.
Formation of the Acetohydrazide Moiety: The final step involves the condensation of the sulfanyl-substituted benzimidazole with an appropriate hydrazide derivative in the presence of a base to form the acetohydrazide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro groups or other reducible functionalities, leading to the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole core or the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include alkyl halides, acyl halides, and various nucleophiles or electrophiles.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced benzimidazole derivatives
Substitution: Substituted benzimidazole derivatives, substituted chlorobenzyl derivatives
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its structural features suggest it could interact with specific biological targets, making it a potential lead compound for drug discovery.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can interact with nucleic acids or proteins, while the chlorobenzyl and trifluoromethylphenyl groups can enhance binding affinity and specificity. The exact pathways and molecular targets would depend on the specific biological context in which the compound is studied.
相似化合物的比较
Similar Compounds
1-(4-chlorobenzyl)-1H-benzimidazole: Shares the benzimidazole core and chlorobenzyl group but lacks the sulfanyl and acetohydrazide moieties.
2-(trifluoromethyl)benzimidazole: Shares the benzimidazole core and trifluoromethyl group but lacks the chlorobenzyl and acetohydrazide moieties.
N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide: Shares the acetohydrazide moiety and trifluoromethyl group but lacks the benzimidazole core and chlorobenzyl group.
Uniqueness
The uniqueness of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide lies in its combination of structural features, which confer specific chemical and biological properties. The presence of the benzimidazole core, chlorobenzyl group, sulfanyl linkage, and acetohydrazide moiety allows for a wide range of chemical reactions and potential biological activities, making it a versatile compound for various applications.
属性
分子式 |
C24H18ClF3N4OS |
|---|---|
分子量 |
502.9 g/mol |
IUPAC 名称 |
2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C24H18ClF3N4OS/c25-18-11-9-16(10-12-18)14-32-21-8-4-3-7-20(21)30-23(32)34-15-22(33)31-29-13-17-5-1-2-6-19(17)24(26,27)28/h1-13H,14-15H2,(H,31,33)/b29-13+ |
InChI 键 |
MMZPAWRSPYWPQZ-VFLNYLIXSA-N |
手性 SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)C(F)(F)F |
规范 SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-methyl-4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one](/img/structure/B11989866.png)
![N'-[(E)-(4-Methoxyphenyl)methylidene]-2-quinolinecarbohydrazide](/img/structure/B11989874.png)
![[2-(4-Bromophenyl)-9-chloro-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-methylphenyl)methanone](/img/structure/B11989884.png)

![Bis(methylethoxy)[(4-methoxyphenyl)amino]phosphino-1-one](/img/structure/B11989899.png)

![1,8-Dibromo-17-[4-(2,3-dimethylphenoxy)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11989921.png)




![1,3-bis(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11989966.png)
![3-chloro-N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11989967.png)
![(5E)-5-[(2E,4E)-5-anilino-2,4-pentadienylidene]-3-ethyl-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B11989968.png)
